Ethyl 2-nitropropionate

Vue d'ensemble

Description

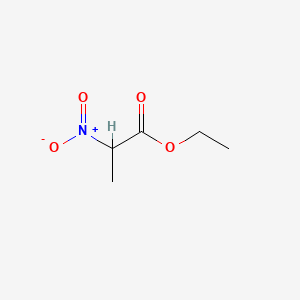

Ethyl 2-nitropropionate is an organic compound with the molecular formula C5H9NO4. It is a nitro ester, specifically the ethyl ester of 2-nitropropanoic acid. This compound is known for its applications in organic synthesis and has a molecular weight of 147.13 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-nitropropionate can be synthesized through the esterification of 2-nitropropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form the corresponding amine. Common reducing agents include hydrogen gas with a metal catalyst or chemical reductants like lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: In the presence of a strong acid or base, this compound can hydrolyze to yield 2-nitropropanoic acid and ethanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium ethoxide in ethanol.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

Reduction: 2-amino-propanoic acid.

Substitution: Various substituted nitropropanoates.

Hydrolysis: 2-nitropropanoic acid and ethanol

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 2-nitropropionate is primarily utilized in organic synthesis, especially in the preparation of various nitrogen-containing compounds. Notable applications include:

- Enantioselective Reactions: It is employed in enantioselective Michael additions, where it serves as a Michael donor to synthesize chiral compounds. For example, it has been used to prepare (−)-trans-2,5-dimethylproline ethyl ester via an enantioselective Michael reaction using modified dihydroquinine as a catalyst .

- Synthesis of Spin Traps: this compound has been utilized in the synthesis of nitrogen-15-labeled nitrone spin traps, which are essential for detecting superoxide anions in biological systems. This application highlights its role in studying reactive oxygen species and their implications in various biological processes .

Biochemical Applications

Recent studies have indicated that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria:

- Antimicrobial Activity: Research demonstrated that this compound possesses bactericidal activity against Yersinia ruckeri and Yersinia aleksiciae. The compound was tested alongside other nitro compounds, showing potential for further investigation into its mechanisms of action and practical applications in antimicrobial therapies .

Environmental Science

This compound's effects on methane production in ruminal fermentation have been studied, contributing to environmental science:

- Methane Mitigation: In vitro studies assessed the impact of this compound on methane production during ruminal fermentation. The results indicated that it could influence gas production dynamics, which is critical for developing strategies to mitigate methane emissions from ruminants .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of ethyl 2-nitropropionate involves its interaction with biological molecules through its nitro group. This interaction can lead to the formation of reactive intermediates that can inhibit enzymes or disrupt cellular processes. The molecular targets and pathways involved include enzyme active sites and metabolic pathways that are sensitive to nitro compounds .

Comparaison Avec Des Composés Similaires

- Ethyl nitroacetate

- Methyl nitroacetate

- 2-nitropropane

- 3-nitropropionic acid

Comparison: Ethyl 2-nitropropionate is unique due to its specific ester structure, which imparts different reactivity and solubility properties compared to similar nitro compounds. For instance, ethyl nitroacetate and methyl nitroacetate have different ester groups, affecting their reactivity in nucleophilic substitution reactions. 2-nitropropane and 3-nitropropionic acid differ in their carbon chain length and functional groups, leading to variations in their chemical behavior and applications .

Activité Biologique

Ethyl 2-nitropropionate (E-2-NPP) is a nitro compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by recent research findings and data tables.

This compound is characterized by its nitro group, which significantly influences its biological activity. The nitro group can act as both a pharmacophore and a toxicophore, impacting the compound's interaction with biological systems. The reduction of the nitro group to form amine derivatives is crucial for its biological effects, as this process can lead to the formation of reactive intermediates that interact with biomolecules .

Biological Activities

-

Antimicrobial Activity

- E-2-NPP exhibits notable antimicrobial properties, particularly against Yersinia species. Studies have shown that it has bactericidal effects when tested against Yersinia ruckeri and Yersinia aleksiciae, demonstrating potential for use in aquaculture and veterinary medicine .

- The compound's activity was observed to be less inhibitory compared to other nitro compounds like 2-nitropropanol and 2-nitroethanol, suggesting varying efficacy among nitro compounds .

-

Methane Inhibition in Ruminants

- E-2-NPP has been studied for its ability to reduce methane production in ruminants. In vitro experiments demonstrated that it could inhibit methane emissions by up to 99%, thereby contributing to more efficient ruminal fermentation processes . This effect is attributed to the inhibition of microbial pathways responsible for methanogenesis.

- A comparative study indicated that E-2-NPP significantly reduced the production of volatile fatty acids (VFAs), which are essential for ruminant nutrition, suggesting a complex interaction with ruminal microbiota .

- Anti-inflammatory Effects

The biological activity of E-2-NPP is primarily mediated through the following mechanisms:

- Reduction Pathway : The nitro group undergoes enzymatic reduction, leading to the formation of reactive intermediates that can modify proteins and nucleic acids, potentially resulting in both therapeutic and toxic effects .

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in microbial metabolism, thus altering metabolic pathways in target organisms .

- Cell Signaling Modulation : E-2-NPP may affect signal transduction pathways related to inflammation and immune responses, although further research is needed to elucidate these interactions fully .

Table 1: Antimicrobial Activity of this compound

| Compound | Concentration (mM) | Activity Against Yersinia | Mechanism of Action |

|---|---|---|---|

| This compound | 9 | Bactericidal | Inhibition of metabolic pathways |

| 2-Nitropropanol | 9 | More potent | Similar mechanism |

| 2-Nitroethanol | 9 | More potent | Similar mechanism |

Table 2: Effects on Methane Production in Ruminants

| Treatment | Methane Production Reduction (%) | VFA Production Change (%) |

|---|---|---|

| Control | 0 | Baseline |

| This compound | Up to 99 | Significant decrease |

| Ethyl Nitroacetate | Variable | Variable |

Case Studies

- Aquaculture Application : A study investigating the use of E-2-NPP in aquaculture found that it effectively reduced bacterial infections in fish populations while promoting growth rates. This suggests its potential as a safe additive in fish farming practices.

- Ruminant Nutrition : Research on the use of E-2-NPP as a feed additive showed promising results in reducing methane emissions without compromising animal health or productivity. This positions E-2-NPP as a viable candidate for sustainable livestock management practices.

Propriétés

IUPAC Name |

ethyl 2-nitropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3-10-5(7)4(2)6(8)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBGJDZWJJFFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870983 | |

| Record name | Propanoic acid, 2-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2531-80-8 | |

| Record name | Propanoic acid, 2-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2531-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-nitro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002531808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-nitropropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-nitro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-nitropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of Ethyl 2-nitropropionate in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Notably, it acts as a substrate in electron transfer C-alkylation reactions, particularly through the Light and Darkness - Single Electron Transfer - Radical Nucleophilic Substitution (LD-SRN1) mechanism. This enables the synthesis of Cαα-unsymmetrically disubstituted nitroesters. [] For instance, it reacts with the anions of compounds like this compound and dialkyl α-substituted malonates, leading to the formation of new carbon-carbon bonds. []

Q2: How does this compound impact rumen microbial activity?

A2: Research indicates this compound exhibits potent inhibitory effects on methane production by rumen microbes. In vitro studies demonstrated a substantial reduction in methane accumulation (up to 99%) in the presence of this compound compared to untreated controls. [] This suggests its potential as a feed additive to mitigate methane emissions from livestock, which significantly contribute to greenhouse gases.

Q3: Does this compound possess any antimicrobial properties?

A3: Studies suggest this compound may have moderate bacteriostatic activity against certain bacterial species. For instance, it demonstrated growth inhibition against wildtype coliforms in rumen fluid cultures. [] Additionally, research explored its efficacy against Yersinia ruckeri and Yersinia aleksiciae, revealing that while it exhibited some inhibitory effects, other nitrocompounds like 2-nitropropanol and 2-nitroethanol proved more potent. []

Q4: Can this compound be used to improve the nutritional quality of poultry litter during composting?

A4: Research investigated the use of this compound and other nitro compounds to enhance the nutritional value of composted poultry litter. Results indicated that this compound could help preserve uric acid levels in the litter during composting without affecting Escherichia coli counts. [] This suggests its potential to improve the nitrogen content and overall nutritional profile of poultry litter for use as ruminant feed.

Q5: Are there any known safety concerns associated with this compound?

A6: While this compound shows promise in various applications, it's crucial to acknowledge potential safety concerns. 3-Nitropropionic acid (NPA), a related compound, is known for its toxicity. [] This highlights the need for comprehensive toxicological studies to assess the safety profile of this compound for both human and animal health.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.